(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate
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Overview
Description
The compound “(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate” is a chemical compound with a molecular weight of 239.18 . It belongs to the class of isoxazoles, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .
Synthesis Analysis
The synthesis of isoxazoles has been an interesting field of study for decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The molecular structure of isoxazoles, including the compound , is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
Isoxazoles have been the subject of research in medicinal chemistry over the past decades . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .Scientific Research Applications
Synthesis and Biological Activity
Researchers have synthesized various derivatives of chromene and isoxazole, demonstrating significant antimicrobial, antifungal, and cytotoxic activities. For instance, Jadhav et al. (2009) synthesized coumarin derivatives exhibiting potent antibacterial and antifungal properties against strains like Escherichia coli, Bacillus cirroflagellosus, Salmonella typhi, Aspergillus niger, Rhizoctonia bataticola, and Penicillium (Jadhav, Shastri, & Gaikwad, 2009). Similarly, Ghashang et al. (2013) described the synthesis of chromeno[2,3-d]pyrimidinone derivatives with noted antimicrobial activity through a solvent-free method, showcasing an approach to greener chemistry (Ghashang, Mansoor, & Aswin, 2013).
Material Science Applications
In material science, the synthesis of photoactive cellulose derivatives has been reported by Wondraczek et al. (2012), where chromene moieties were integrated into cellulose to produce water-soluble polyelectrolytes with potential in smart material design due to their light-triggered photodimerization properties (Wondraczek, Pfeifer, & Heinze, 2012).
Synthetic Methodologies
Advanced synthetic methodologies have enabled the creation of complex molecules for various applications. For example, Srinivas and Krupadanam (2017) presented the synthesis of novel chromene-carboxylate isoxazole derivatives via 1,3-dipolar cycloaddition, highlighting the versatility of these frameworks in organic synthesis (Srinivas & Krupadanam, 2017).
Future Directions
Isoxazoles continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F2NO5/c21-12-5-6-14(16(22)8-12)18-9-13(23-28-18)10-26-19(24)15-7-11-3-1-2-4-17(11)27-20(15)25/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQZTPQBKRKAHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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